molecular formula C15H21ClN2O2 B15234158 Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate

Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate

Cat. No.: B15234158
M. Wt: 296.79 g/mol
InChI Key: COUUOUASGHBDCM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the propanoate group: Esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the naphthyridine ring.

    Substitution: Nucleophilic substitution reactions could replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated naphthyridines, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents.

    Chlorinated heterocycles: Compounds with similar chloro groups attached to heterocyclic rings.

Uniqueness

Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate is unique due to its specific combination of functional groups and structural features. This uniqueness could confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 3-(6-chloro-3,4-dihydro-1H-2,7-naphthyridin-2-yl)propanoate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)5-7-18-6-4-11-8-13(16)17-9-12(11)10-18/h8-9H,4-7,10H2,1-3H3

InChI Key

COUUOUASGHBDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1CCC2=CC(=NC=C2C1)Cl

Origin of Product

United States

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